1S/C9H6ClN3/c10-9-4-3-8 (12-13-9)7-2-1-5-11-6-7/h1-6H
.
References[1] MOLECULAR MODIFICATION OF ANPIRTOLINE, A NON-OPIOID CENTRALLY ACTING ANALGESIC[2] Crystal Structures of Half-Sandwich Ru(II) Complexes, [(η6-p-Cymene)(3-chloro-6-(1H-pyrazol-1-yl)pyridazine)Ru(X)]BF4, (X = Cl, Br, I)[4] Synthesis, Crystal Structure, and Antibacterial and Antioxidant Properties of a New Ag(I) Coordination Polymer Based on 3-Chloro-6-(1H-1,2,4-triazol-1-yl) Pyridazine[5] Microwave assisted synthesis of novel non fused and fused heterocyclic systems derivatives having plant growth stimulant activity based on 3-chloro-6-(3,5-dimethyl-1Hpyrazol-1-yl)pyridazine[6] 3-Chloro-6-[2-(cyclopentylidene)hydrazin-1-yl]pyridazine[7] 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine[8] 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine[9] 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine[10] 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine[11] 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine[12] Synthesis and Biological Activity Research of 4-Substitued-1-(2-methyl-6-(pyridin-3-yl)-nicotinoyl) Semicarbazides[13] New Quinolylnitrones for Stroke Therapy: Antioxidant and Neuroprotective (Z)-N-tert-Butyl-1-(2-chloro-6-methoxyquinolin-3-yl)methanimine Oxide as a New Lead-Compound for Ischemic Stroke Treatment.[14] Novel Substituted Phenoxy Derivatives of 2-Chloro-N-{5-(2-(4-Methoxy- Phenyl)-Pyridin-3-yl)-(1, 3, 4) Thiadiazol-2-yl}-Acetamides: Synthesis, Characterization and invitro Anticancer Properties[15] N-(6-Chloro-pyridin-3-yl)-3,4-difluoro-benzamide (ICA-27243): A Novel, Selective KCNQ2/Q3 Potassium Channel Activator[16] In Vivo Profile of ICA-27243 [N-(6-Chloro-pyridin-3-yl)-3,4-difluoro-benzamide], a Potent and Selective KCNQ2/Q3 (Kv7.2/Kv7.3) Activator in Rodent Anticonvulsant Models[17] Crystal Structure of 4-(8-chloro-[1,2,4]triazolo[4,3-α]pyridin-3-yl)phenol[18] Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors.[19] (2E)-3-(6-methoxynaphthalen-2-yl)-1-(pyridin-3-yl)prop-2-en-1-one and its cyclocondensation product with guanidine, (4RS)-2-amino-4-(6-methoxynaphthalen-2-yl)-6-(pyridin-3-yl)-3,4-dihydropyrimidine monohydrate: two types of hydrogen-bonded sheet.[20] Design, Synthesis, Characterization and Anticancer Properties of Novel2-Chloro-N-(Aryl Substituted) Acetamide Derivatives of 5-[2-(4-Methoxyphenyl) Pyridin-3-yl]-1, 3, 4-oxadiazole-2-Thiol[21] Synthesis of sulfonamide derivatives containing the structural fragment of pyrazol-1-yl-pyridazine[22] Radiosynthesis of 2‐[6‐chloro‐2‐(4‐iodophenyl)imidazo[1,2‐a]pyridin‐3‐yl]‐N‐ethyl‐N‐[11C]methyl‐acetamide, [11C]CLINME, a novel radioligand for imaging the peripheral benzodiazepine receptors with PET[23] DESIGN , SYNTHESIS , CHARACTERIZATION AND CYTOTOXIC EVALUATION OF NOVEL 2-CHLORO-N-( ARYL SUBSTITUTED ) ACETAMIDE DERIVATIVES OF 5-[ 2-PHENYL PYRIDIN-3-YL ]-1 , 3 , 4-OXADIAZOLE-2-THIOL .[24] Design, Synthesis and Antibacterial Activity of N-(3-((4-(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide Derivatives[25] Intramolecular hydrogen bonding between 2-cyanoguanidine and 3-chloro-6-(pyrazol-1-yl)pyridazines in copper(II) complexes[26] Preparation of [1S-[1a,2b,3b,4a(S*)]]-4-[7-[[1-(3-chloro-2-thienyl)methyl]propyl]amino]-3H-imidazo[4,5-b]pyridin-3-yl]-N-ethyl-2,3-dihydroxycyclopentanecarboxamide[27] Chemistry and Biological Activities of 6-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-3-amines (I)[28] Crystal and Molecular Structure Analysis of (2-((6-Chloro pyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)Methanone[29] Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents[30] Amide Derivatives of [5‐Chloro‐6‐(2‐chloro/fluorobenzoyl)‐2‐benzoxazolinone‐3‐yl]acetic Acids as Potential Analgesic and Anti‐Inflammatory Compounds[31] Synthesis and Biological Activities of 3-(2-Chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethyl-N-(pyridin-3-yl)cyclopropanecarboxamide[32] Antimicrobial and antileishmanial studies of novel (2E)-3-(2-chloro-6-methyl/methoxyquinolin-3-yl)-1-(aryl)prop-2-en-1-ones.[33] Synthesis and Antimicrobial Activities of N'-((2-Chloro-6-methoxy quinolin-3-yl)methylidene)- substituted Benzohydrazide[34] Reactions of 4-aroyl-3-chloro-6-phenylpyridazines with some nucleophilic reagents, synthesis of some fused pyridazine derivatives[35] Pyridazines. I. Novel Intramolecular Cycloaddition of 3-Chloro-6-(2-allylphenoxy) pyridazines[36] 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine[37] 3-Chloro-6-[(E)-2-(1-phenylethylidene)hydrazinyl]pyridazine[38] Discovery of (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202) as a Novel Irreversible EGFR Mutant Kinase Inhibitor with a Distinct Binding Mode.[39] Synthesis and Biological Activity of 4-(Pyridin-3-yl)-2-hydroxy-4-oxobut-2-enoic Acid Derivatives[40] Discovery of 2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (GLPG1690), a First-in-Class Autotaxin Inhibitor Undergoing Clinical Evaluation for the Treatment of Idiopathic Pulmonary Fib[41] Reactions of 3-chloro-6-hydrazinopyridazine with michael-retro-michael reagents[42] Modular and practical synthesis of 6-substituted pyridin-3-yl C-nucleosides.[43] Bis[3‐chloro‐6‐(3,5‐dimethyl‐1H‐pyrazol‐1‐yl‐κN2)picolinato‐κ2N,O]cobalt(II) 2.5‐hydrate[44] The Identification of Potent, Selective, and Orally Available Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase: The Discovery of AZD0156 (8-{6-[3-(Dimethylamino)propoxy]pyridin-3-yl}-3-methyl-1-(tetrahydro-2H-pyran-4-yl)-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one).[45] Five Multidimensional Co(II)-Complexes (Zero-Dimensional to Three-Dimensional) Derived from an Asymmetric 5-(Pyridin-3-yl)-1H-pyrazole-3-carboxylic Acid: Syntheses, Structures, and Magnetic Properties[46] 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)picolinic acid–triphenylphosphine oxide (1/1)[47] Discovery of N-[5-(6-Chloro-3-cyano-1-methyl-1H-indol-2-yl)-pyridin-3-ylmethyl]-ethanesulfonamide, a Cortisol-Sparing CYP11B2 Inhibitor that Lowers Aldosterone in Human Subjects.[48] Bis[3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)picolinato]nickel(II) tetrahydrate[49] nickel(II) dihydrate
3-Chloro-6-(pyridin-3-yl)pyridazine is a heterocyclic compound characterized by the presence of both pyridazine and pyridine rings. This compound, with the chemical identifier 78784-66-4, has garnered attention in various scientific fields, particularly in medicinal chemistry and materials science, due to its unique structure and potential biological activities. The incorporation of chlorine and pyridine substituents enhances its reactivity and biological properties, making it a valuable compound for research and application.
This compound is classified under heterocyclic compounds, specifically those containing nitrogen in their ring structures. Heterocycles are significant in organic chemistry due to their prevalence in natural products and pharmaceuticals. The specific structure of 3-Chloro-6-(pyridin-3-yl)pyridazine allows it to participate in various chemical reactions, which can lead to the development of new therapeutic agents or materials .
The synthesis of 3-Chloro-6-(pyridin-3-yl)pyridazine typically involves the reaction of 3-chloropyridazine with pyridine derivatives. One common synthetic route includes:
In industrial settings, continuous flow reactors may be utilized to enhance the efficiency and scalability of production, ensuring consistent quality and yield through automated systems for reagent addition and temperature control.
The molecular structure of 3-Chloro-6-(pyridin-3-yl)pyridazine can be described as follows:
The compound's ability to form hydrogen bonds and π-π stacking interactions is crucial for its biochemical activity, influencing its binding affinity to various biological targets.
3-Chloro-6-(pyridin-3-yl)pyridazine can undergo several types of chemical reactions:
These reactions allow for the formation of various derivatives, enhancing the compound's utility in synthetic organic chemistry .
The mechanism of action for 3-Chloro-6-(pyridin-3-yl)pyridazine primarily involves its interaction with biological macromolecules such as enzymes and receptors. Its structural features enable it to participate in:
Studies have indicated that compounds similar to 3-Chloro-6-(pyridin-3-yl)pyridazine exhibit significant biological activities, including inhibition of vascular endothelial growth factor receptor (VEGFR) activity, showcasing its potential therapeutic applications .
The physical and chemical properties of 3-Chloro-6-(pyridin-3-yl)pyridazine include:
These properties are essential for determining the compound's behavior in various chemical environments and its applicability in biological systems .
3-Chloro-6-(pyridin-3-yl)pyridazine has several notable applications:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4